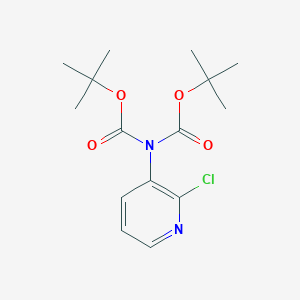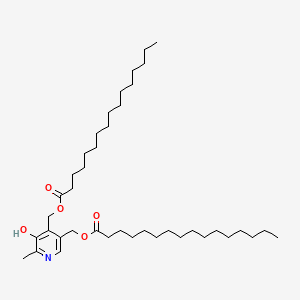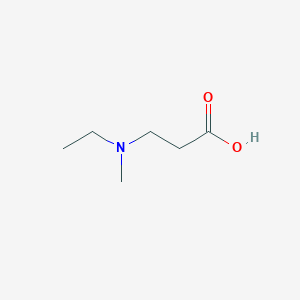
2-Iodo-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Iodo-1,3,4-thiadiazole (2-ITD) is an organic compound belonging to the thiadiazole family. It is a halogenated heterocyclic compound with a sulfur atom at the center of the ring. 2-ITD is widely used in organic synthesis and has a variety of applications in the fields of medicine, agriculture, and industry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Iodo-1,3,4-thiadiazole is involved in the synthesis of various biologically active compounds. It's a crucial intermediate in developing novel thiadiazole-based drugs, particularly in cross-coupling reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole, a related compound, has been synthesized and characterized for its potential in producing therapeutic agents using cross-coupling reactions (Boulhaoua, Torvisco, & Pasinszki, 2019).
Biological and Pharmacological Activities
The 1,3,4-thiadiazole structure, including 2-Iodo derivatives, is known for its diverse biological activities. These compounds exhibit anticancer properties against human cancers and act as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also have effects on the central nervous system (CNS), including anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, among others (Matysiak, 2015).
Applications in Material Science and Corrosion Inhibition
1,3,4-thiadiazoles, including 2-Iodo derivatives, play an important role in material science. They are used as corrosion inhibitors, in photoconductivity, and in liquid crystals. Their significance extends to agricultural applications, being used as insecticides, pesticides, fungicides, and plant-growth regulators. For example, certain 1,3,4-thiadiazole derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic conditions (Bentiss et al., 2007).
Antimicrobial Properties
2-Iodo-1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties. They are effective against a range of pathogenic microorganisms, including bacteria and fungi resistant to current antibiotics and antifungals. These compounds are potential leads for synthesizing new antimicrobial agents, with some exhibiting higher activity than standard drugs (Serban et al., 2018).
Cancer Research
In cancer research, 2-Iodo-1,3,4-thiadiazole derivatives are being investigated for their antiproliferative properties. Some of these compounds have shown promising results in inhibiting the growth of various cancer cell lines, making them potential candidates for chemotherapy drugs (Gür et al., 2020).
Scientific Research Applications of 2-Iodo-1,3,4-thiadiazole
Synthesis and Chemical Properties
- Synthesis and Drug Development: The 1,2,4-thiadiazole moiety, including 2-Iodo-1,3,4-thiadiazole derivatives, is a key component in the development of novel thiadiazole-based drugs. These compounds have shown selectivity in cross-coupling reactions, making them valuable for producing therapeutic agents (Boulhaoua, Torvisco, & Pasinszki, 2019).
Biological and Pharmacological Activities
- Diverse Biological Activities: 1,3,4-thiadiazoles exhibit a wide range of biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also affect the central nervous system, showing anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets of these compounds include various enzymes like carbonic anhydrase and cyclooxygenase (Matysiak, 2015).
Applications in Material Science and Corrosion Inhibition
- Material Science and Agriculture: 1,3,4-thiadiazoles, including 2-Iodo derivatives, are used in material science (e.g., corrosion inhibitors, photoconductivity, liquid crystals) and agriculture (as insecticides, pesticides, fungicides, and plant-growth regulators). Certain derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic conditions, demonstrating their versatility in both biological and industrial applications (Bentiss et al., 2007).
Antimicrobial Properties
- Antimicrobial Efficacy: 2-Iodo-1,3,4-thiadiazole derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi resistant to current treatments. These compounds are potential leads for new antimicrobial agent synthesis, with some showing higher activity than standard drugs (Serban et al., 2018).
Propriétés
IUPAC Name |
2-iodo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSGDHZFVJANQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592626 | |
| Record name | 2-Iodo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,3,4-thiadiazole | |
CAS RN |
332133-91-2 | |
| Record name | 2-Iodo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)





